molecular formula C18H20N2O2 B10771263 (6-Methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methylurea

(6-Methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methylurea

Cat. No.: B10771263
M. Wt: 296.4 g/mol
InChI Key: DIXNMQKCFFPTKU-UHFFFAOYSA-N
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Description

Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . It was first isolated from coal tar by Carl Graebe and Carl Glaser in 1872 . Carbazole is a constituent of tobacco smoke and is found in fossil fuels such as coal and crude oil .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: Carbazole can undergo oxidation reactions to form various derivatives.

    Reduction: Reduction reactions can convert carbazole into different hydrogenated forms.

    Substitution: Carbazole can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromic acid.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles are used in substitution reactions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of carbazole.

    Reduction Products: Hydrogenated forms of carbazole.

    Substitution Products: Functionalized carbazole derivatives with different substituents.

Mechanism of Action

The mechanism of action of carbazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Carbazole is unique compared to other similar compounds due to its distinct structure and properties. Some similar compounds include:

Carbazole stands out due to its versatility in functionalization, excellent electrical and electrochemical properties, and wide range of applications in various fields .

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methylurea

InChI

InChI=1S/C18H20N2O2/c1-22-16-7-6-14-8-12-4-2-3-5-13(12)9-15(17(14)10-16)11-20-18(19)21/h2-7,10,15H,8-9,11H2,1H3,(H3,19,20,21)

InChI Key

DIXNMQKCFFPTKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC3=CC=CC=C3CC2CNC(=O)N)C=C1

Origin of Product

United States

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